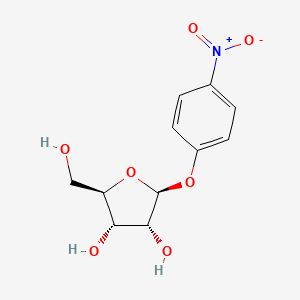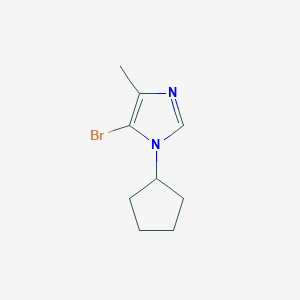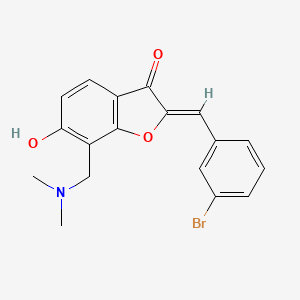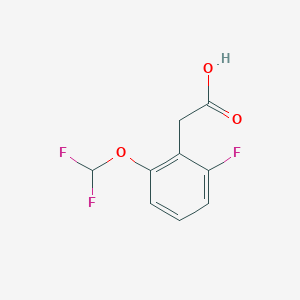
methyl 2-cyano-2-methyl-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-methyl-2-phenylacetate: is an organic compound with the molecular formula C11H11NO2. It is a derivative of phenylacetic acid and contains a cyano group, a methyl group, and a phenyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzeneacetonitrile: One common method involves the reaction of benzeneacetonitrile with dimethyl carbonate in the presence of a base such as sodium hydride.
From Phenylacetic Acid:
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions followed by cyanation. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-cyano-2-methyl-2-phenylacetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid esters.
Scientific Research Applications
Chemistry: Methyl 2-cyano-2-methyl-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis and cyano group transformations .
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties .
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules in the chemical industry .
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-methyl-2-phenylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group is particularly reactive, allowing for various transformations. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenylacetic acid derivatives .
Comparison with Similar Compounds
Methyl 2-cyano-2-phenylacetate: Similar structure but lacks the additional methyl group.
Methyl 2-oxo-2-phenylacetate: Contains a keto group instead of a cyano group.
Ethyl 2-cyano-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-cyano-2-methyl-2-phenylacetate is unique due to the presence of both a cyano group and a methyl group on the same carbon atom, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-cyano-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFPWLHRPZDLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)


![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
![4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B2653000.png)

![2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2653005.png)



![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2653012.png)
